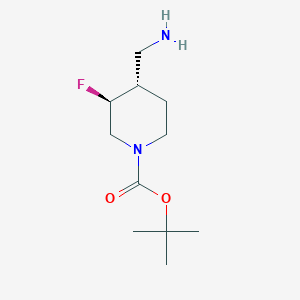

tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

CAS No.:

Cat. No.: VC16242473

Molecular Formula: C11H21FN2O2

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21FN2O2 |

|---|---|

| Molecular Weight | 232.29 g/mol |

| IUPAC Name | tert-butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9+/m0/s1 |

| Standard InChI Key | PWWDRFMQLZQJAY-DTWKUNHWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)CN |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)CN |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s molecular formula is C₁₁H₂₁FN₂O₂, with a molecular weight of 232.29 g/mol. Its IUPAC name, tert-butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate, reflects the following features:

-

A piperidine ring with fluorine at C3 and aminomethyl (-CH₂NH₂) at C4.

-

A tert-butyloxycarbonyl (Boc) protective group at the piperidine nitrogen .

-

Stereochemistry: The (3S,4S) configuration ensures spatial alignment critical for biological interactions .

The isomeric SMILES string, CC(C)(C)OC(=O)N1CCC@HCN, encodes its stereochemical details.

Physicochemical Properties

Key predicted properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 285.6 ± 40.0 °C | |

| Density | 1.11 ± 0.1 g/cm³ | |

| pKa | 8.88 ± 0.40 | |

| Storage Conditions | 2–8°C, protected from light |

The Boc group enhances solubility in organic solvents, while the fluorine atom increases electronegativity and metabolic stability .

Synthesis and Optimization

Asymmetric Synthesis Strategies

Synthesis typically involves multi-step sequences to introduce stereochemistry and functional groups:

-

Piperidine Ring Formation: Cyclization of linear precursors via reductive amination or ring-closing metathesis.

-

Fluorination: Electrophilic fluorination agents (e.g., Selectfluor®) or nucleophilic substitution to install fluorine at C3 .

-

Aminomethyl Introduction: Mannich reactions or reductive amination of ketones to add the -CH₂NH₂ group.

-

Boc Protection: Treatment with di-tert-butyl dicarbonate to shield the amine .

Stereochemical Control

Achieving the (3S,4S) configuration requires chiral auxiliaries or catalytic asymmetric synthesis. For example:

-

Chiral Pool Synthesis: Starting from enantiopure amino acids or sugars.

-

Organocatalysts: Proline-derived catalysts to induce stereoselectivity during fluorination .

Key Challenges

-

Enantiomeric Purity: Minor stereochemical impurities can drastically alter biological activity.

-

Scalability: Multi-step sequences often suffer from low yields, necessitating process optimization.

Comparative Analysis with Structural Analogs

The compound’s activity is highly stereochemistry-dependent. Comparisons with related derivatives include:

The (3S,4S) configuration optimizes target engagement and pharmacokinetics .

Research Challenges and Future Directions

Synthetic Hurdles

-

Catalyst Development: Improving enantioselectivity in fluorination steps.

-

Green Chemistry: Reducing reliance on hazardous reagents (e.g., Pd/C) .

Biological Evaluation

-

In Vivo Studies: Limited data on toxicity and pharmacokinetics necessitate further preclinical profiling.

-

Target Identification: High-throughput screening to uncover novel therapeutic targets.

Computational Modeling

Molecular dynamics simulations predict binding modes with JAK and PDE4, guiding structure-based design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume